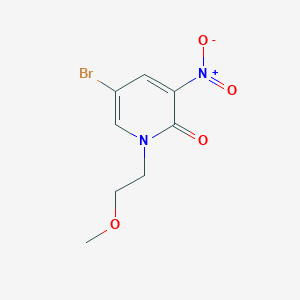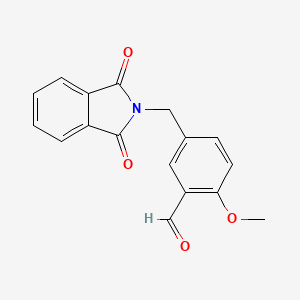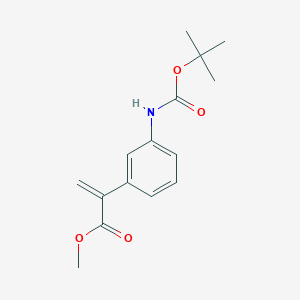
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate is an organic compound that features a pyrrolidine ring substituted with an amino group and a carboxylic acid methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine, followed by reduction and esterification steps. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction of the nitro group to an amino group. The esterification can be achieved using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate for further substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Nitro-phenyl)-pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a nitro group instead of an amino group.
1-(4-Hydroxy-phenyl)-pyrrolidine-2-carboxylic acid methyl ester: Contains a hydroxy group instead of an amino group.
Uniqueness: methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The amino group can participate in a wider range of chemical reactions, making this compound versatile for various applications.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h4-7,11H,2-3,8,13H2,1H3 |
Clave InChI |
UVYAMFCSPVRORS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCN1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE](/img/structure/B8732319.png)
